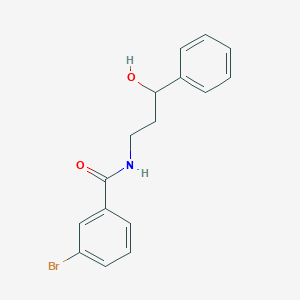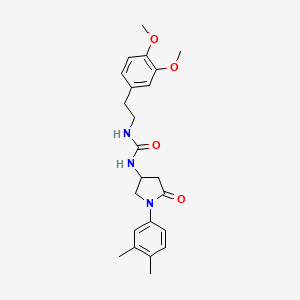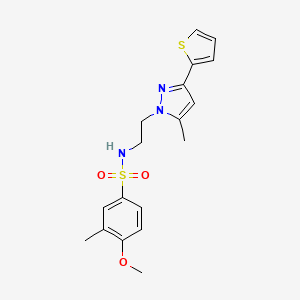![molecular formula C17H15N3O5S B2374633 3-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886927-81-7](/img/structure/B2374633.png)
3-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” consists of 17 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom.Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 373.38.Scientific Research Applications
Synthesis and Pharmacological Evaluation
Compounds with structures incorporating features like 1,3,4-oxadiazol rings have been extensively studied for their pharmacological properties. For example, a series of analogues to GR127935, a potent and selective 5-HT(1B/1D) antagonist, were synthesized, showing significant affinities at receptor sites and pronounced effects in pharmacological models. These studies contribute to the structure-activity relationship (SAR) studies of such compounds as selective and potent antagonists, highlighting their potential in treating conditions related to serotonin regulation (Liao et al., 2000).
Anticancer Activity
The design and synthesis of compounds featuring 1,3,4-oxadiazol moieties have also been explored for anticancer applications. Novel derivatives have been evaluated against various cancer cell lines, showing moderate to excellent anticancer activity. This suggests the potential utility of these compounds in developing new therapeutic agents for cancer treatment (Ravinaik et al., 2021).
Nematocidal Activity
Research into novel 1,2,4-oxadiazole derivatives has demonstrated promising nematocidal activities. Specific compounds showed significant mortality rates against Bursaphelenchus xylophilus, a nematode causing pine wilt disease. These findings indicate the potential for developing new nematicides based on these structural frameworks (Liu et al., 2022).
Antidiabetic Screening
The synthesis and in vitro screening of novel dihydropyrimidine derivatives, incorporating 1,3,4-oxadiazol rings, for antidiabetic activity have been explored. These compounds were evaluated for α-amylase inhibition, a key enzyme in carbohydrate digestion, showcasing their potential as antidiabetic agents (Lalpara et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
3-methoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-24-13-7-3-5-11(9-13)15(21)18-17-20-19-16(25-17)12-6-4-8-14(10-12)26(2,22)23/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDCXKYHMYZXEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2374550.png)
![(2S,3As,7aS)-1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2374551.png)
![5-Methyl-3-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2374552.png)






![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride](/img/structure/B2374561.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide](/img/structure/B2374563.png)


![8-bromo-10-methoxy-2-methyl-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2374572.png)
